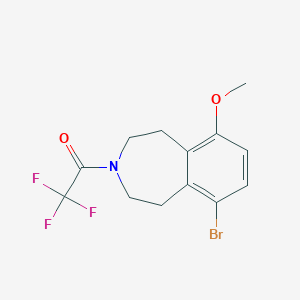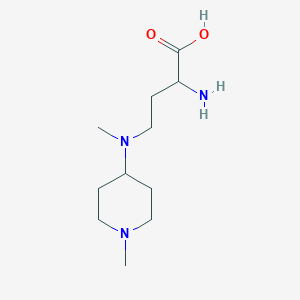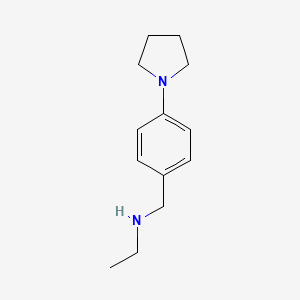
2-(2,4,6-Trihydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trihydroxyphenyl)acetic acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of catalytic amounts of a strong acid, such as sulfuric acid, to facilitate the hydroxylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of hydroxyl groups at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(2,4,6-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of phenylacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinones, reduced phenylacetic acid derivatives, and various substituted phenylacetic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2,4,6-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various derivatives.
Biology: The compound is studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(2,4,6-Trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Protocatechuic acid: Similar in structure but with hydroxyl groups at the 3, 4, and 5 positions.
Gallic acid: Contains three hydroxyl groups at the 3, 4, and 5 positions but lacks the acetic acid moiety.
Caffeic acid: Contains hydroxyl groups at the 3 and 4 positions and a vinyl group at the 2 position.
Uniqueness
2-(2,4,6-Trihydroxyphenyl)acetic acid is unique due to the specific arrangement of hydroxyl groups on the phenyl ring and the presence of the acetic acid moiety.
属性
分子式 |
C8H8O5 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
2-(2,4,6-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O5/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2,9-11H,3H2,(H,12,13) |
InChI 键 |
ODPKPOKWWYCUNO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)CC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)




